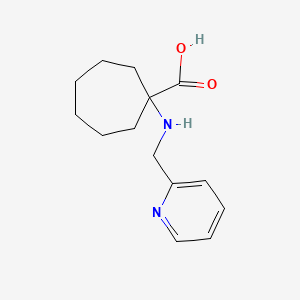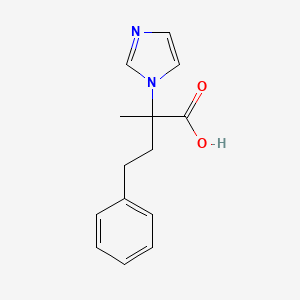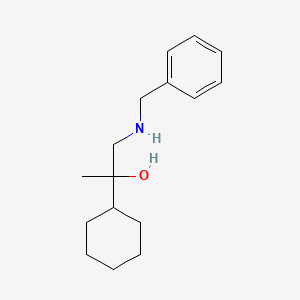
1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid is a compound that features a cycloheptane ring substituted with a carboxylic acid group and a pyridin-2-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid typically involves the reaction of cycloheptanone with pyridin-2-ylmethylamine under acidic or basic conditions to form the intermediate, which is then oxidized to introduce the carboxylic acid group. The reaction conditions may vary, but common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols.
- Substitution reactions can yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share the pyridin-2-yl group and have been studied for their anti-fibrotic activities.
N-(Pyridin-2-yl)amides: These compounds also contain the pyridin-2-yl group and are known for their varied medicinal applications.
Uniqueness: 1-(Pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid is unique due to its cycloheptane ring structure, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can lead to different biological activities and applications.
Properties
IUPAC Name |
1-(pyridin-2-ylmethylamino)cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-13(18)14(8-4-1-2-5-9-14)16-11-12-7-3-6-10-15-12/h3,6-7,10,16H,1-2,4-5,8-9,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXFRWLCKSEGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-3-[methyl(1-thiophen-2-ylpropan-2-yl)amino]-3-oxopropanoic acid](/img/structure/B6645931.png)
![3-[2-Fluoro-5-(trifluoromethyl)anilino]-2-methyl-3-oxopropanoic acid](/img/structure/B6645932.png)
![4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile](/img/structure/B6645938.png)
![3-[(2-Ethoxy-2-methylpropyl)amino]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B6645951.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-N,2-dimethylpiperidine-1-sulfonamide](/img/structure/B6645960.png)
![2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide](/img/structure/B6645964.png)
![2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide](/img/structure/B6645975.png)
![[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzofuran-2-yl)methanone](/img/structure/B6645984.png)
![[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone](/img/structure/B6645988.png)
![[4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine](/img/structure/B6646002.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B6646014.png)

![3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid](/img/structure/B6646022.png)

